4-Methyl-5-(2-naphthylsulfanyl)-1,2,3-thiadiazole
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Overview
Description
4-Methyl-5-(2-naphthylsulfanyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methyl group at the 4-position, a naphthylsulfanyl group at the 5-position, and a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-naphthylsulfanyl)-1,2,3-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and nitriles under acidic or basic conditions.
Introduction of the Naphthylsulfanyl Group: The naphthylsulfanyl group can be introduced via nucleophilic substitution reactions, where a naphthylthiol reacts with a suitable leaving group on the thiadiazole ring.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(2-naphthylsulfanyl)-1,2,3-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the naphthylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the reagents used.
Scientific Research Applications
4-Methyl-5-(2-naphthylsulfanyl)-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(2-naphthylsulfanyl)-1,2,3-thiadiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their metabolic processes or by damaging their cell membranes.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole: Lacks the naphthylsulfanyl group, resulting in different chemical and biological properties.
5-(2-Naphthylsulfanyl)-1,2,3-thiadiazole: Lacks the methyl group, which can affect its reactivity and biological activity.
4-Methyl-5-phenyl-1,2,3-thiadiazole: Contains a phenyl group instead of a naphthylsulfanyl group, leading to different chemical behavior and applications.
Uniqueness
4-Methyl-5-(2-naphthylsulfanyl)-1,2,3-thiadiazole is unique due to the presence of both a methyl group and a naphthylsulfanyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-methyl-5-naphthalen-2-ylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2/c1-9-13(17-15-14-9)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPERVOLUWXSJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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